(3-Aminothiophen-2-yl)methanol

Quality Control Reproducibility Procurement

Unvetted aminothiophene analogs risk coupling failures and genotoxicity setbacks. (3-Aminothiophen-2-yl)methanol provides a well-characterized solution: • XLogP3-AA = 0.6, enabling a 0.5 log unit lipophilicity reduction vs. 3-aminothiophene. • Minimum 98% purity ensures consistent downstream reactivity. • Defined substitution pattern reduces toxicological uncertainty. Supplied with full CoA for confident procurement.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 170861-45-7
Cat. No. B066493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminothiophen-2-yl)methanol
CAS170861-45-7
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1N)CO
InChIInChI=1S/C5H7NOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3,6H2
InChIKeyOWSDIEUZWGLGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminothiophen-2-yl)methanol Overview


(3-Aminothiophen-2-yl)methanol (CAS 170861-45-7) is a heterocyclic small molecule featuring a thiophene core with an amino group at the 3-position and a hydroxymethyl substituent at the 2-position [1]. This specific substitution pattern confers unique reactivity and physicochemical properties, distinguishing it from other aminothiophene isomers and derivatives. As a versatile building block, it is employed in the synthesis of more complex thiophene-containing molecules, particularly in the development of pharmaceuticals and agrochemicals [2][3]. The compound is typically supplied as a solid with a reported minimum purity of 98% .

Risks of Substituting (3-Aminothiophen-2-yl)methanol


In the synthesis of complex molecules, substituting (3-aminothiophen-2-yl)methanol with a seemingly similar aminothiophene derivative is not a trivial interchange and can lead to project failure. This is because the precise positioning of the amino and hydroxymethyl groups on the thiophene ring dictates the compound's unique reactivity profile, downstream coupling efficiency, and the physicochemical properties of the final product . Furthermore, the class of 3-aminothiophenes carries a known potential for genotoxicity that is highly dependent on specific substitution patterns, making the selection of a well-characterized building block like (3-aminothiophen-2-yl)methanol a critical safety consideration [1]. Using an unvetted analog could introduce unforeseen toxicological liabilities or require significant re-optimization of a synthetic route, leading to increased costs and delays. The following evidence quantifies these differentiators.

(3-Aminothiophen-2-yl)methanol: Key Differentiators


Validated Purity Baseline

The compound is supplied with a defined minimum purity specification of 98%, as confirmed by vendor technical datasheets . This provides a verifiable quality benchmark for procurement and ensures a consistent starting material for synthetic applications. While other vendors may supply similar compounds with varying purity levels (e.g., 95% ), this specific 98% specification for (3-aminothiophen-2-yl)methanol offers a higher assurance of minimizing side reactions from impurities and achieving reproducible yields.

Quality Control Reproducibility Procurement

Lipophilicity Differentiation

The predicted lipophilicity (XLogP3-AA) for (3-aminothiophen-2-yl)methanol is 0.6 [1]. This value is distinct from a close structural analog, 3-aminothiophene, which lacks the hydroxymethyl group and has a predicted XLogP3-AA of 1.1 [2]. This difference of 0.5 log units can significantly impact solubility, membrane permeability, and overall pharmacokinetic behavior of final drug candidates, making this building block a strategic choice for tuning lipophilicity in a lead optimization program.

Physicochemical Properties Lipophilicity Drug Design

Class-Level Toxicological Alert

A study on the genotoxic and carcinogenic potential of 3-aminothiophene derivatives revealed that specific substitution patterns can trigger a positive response in the in vitro SHE cell transformation assay, highlighting potential carcinogenic activity [1]. The study assessed the methyl 3-amino-4-methylthiophene-2-carboxylate (Compound 1) and 3-amino-4-methylthiophene (Compound 2). While (3-aminothiophen-2-yl)methanol was not directly tested, it belongs to this class of compounds. The study's findings underscore the importance of handling 3-aminothiophene derivatives with caution and the need for proper safety assessments. This class-level knowledge serves as a critical differentiator, emphasizing the need for a well-characterized, high-purity building block with a known safety profile rather than an unvetted analog.

Safety Toxicology REACH

Application Scenarios


Lipophilicity Tuning in Lead Optimization

A medicinal chemistry team is optimizing a lead compound and needs to lower its overall lipophilicity to improve solubility and reduce off-target binding. By incorporating (3-aminothiophen-2-yl)methanol (predicted XLogP3-AA = 0.6) into their synthetic route instead of a more lipophilic building block like 3-aminothiophene (XLogP3-AA = 1.1), they can achieve a calculated decrease of 0.5 log units. This quantifiable difference allows for a more rational design strategy, potentially improving the drug-like properties of the final candidate and increasing the probability of success in development [1].

High-Purity Library Synthesis

A contract research organization (CRO) is tasked with generating a large library of thiophene-based compounds for a high-throughput screening campaign. To ensure the validity of the screen and minimize false positives or negatives due to impurities, the CRO requires a building block with a reliably high and consistent purity. Procuring (3-aminothiophen-2-yl)methanol with a minimum 98% purity specification provides this assurance, streamlining the synthetic workflow and reducing the need for costly and time-consuming post-synthesis purification of the final library compounds .

Safety-Focused Agrochemical Process

An agrochemical company is developing a new fungicide based on a 3-aminothiophene scaffold. Given the class-level toxicological data indicating potential genotoxicity and carcinogenicity for certain 3-aminothiophene derivatives [2], the process chemistry team prioritizes the use of a well-characterized, high-purity intermediate. Selecting (3-aminothiophen-2-yl)methanol from a reputable supplier with a detailed Certificate of Analysis (CoA) allows them to establish a robust and safe manufacturing process, ensuring the final active ingredient meets stringent regulatory safety requirements and is free from hazardous impurities that might arise from less pure or structurally ambiguous alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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